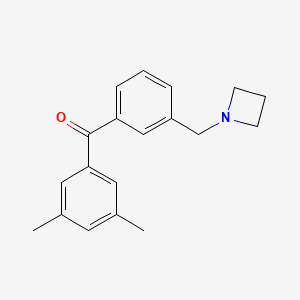

3'-Azetidinomethyl-3,5-dimethylbenzophenone

Description

3'-Azetidinomethyl-3,5-dimethylbenzophenone is a benzophenone derivative featuring a methyl-substituted azetidine ring at the 3' position of the benzophenone core.

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-9-15(2)11-18(10-14)19(21)17-6-3-5-16(12-17)13-20-7-4-8-20/h3,5-6,9-12H,4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJZPYATHKLQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643261 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-79-4 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-3,5-dimethylbenzophenone typically involves the reaction of 3,5-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 3’-Azetidinomethyl-3,5-dimethylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-3,5-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azetidine compounds .

Scientific Research Applications

3’-Azetidinomethyl-3,5-dimethylbenzophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-3,5-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring and benzophenone core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

Positional Isomers: 2'-Azetidinomethyl-3,5-dimethylbenzophenone

Key Differences :

- Substituent Position : The azetidine group at the 2' position (vs. 3') alters steric interactions and electronic distribution.

Substituent Variants: Methoxy and Benzyloxy Derivatives

- 4-Methoxy-2,5-dimethylbenzophenone (): Melting Point: 60–61°C, lower than expected for azetidine analogs due to reduced polarity of the methoxy group vs. azetidine.

- 3,5-Dibenzyloxyacetophenone (): Melting Point: 60–62°C. Molecular Weight: 332.4 g/mol (higher than azetidine derivatives), with benzyloxy groups increasing hydrophobicity.

Electron-Deficient Benzophenones

- 3,3'-Bistrifluoromethylbenzophenone (): Substituents: Trifluoromethyl groups are strongly electron-withdrawing, enhancing stability and altering solubility.

Functional Comparisons with Agrochemical Compounds

While structurally distinct, compounds like procymidone and vinclozolin () share bicyclic or heterocyclic frameworks.

Biological Activity

3'-Azetidinomethyl-3,5-dimethylbenzophenone is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse sources.

Chemical Structure and Synthesis

The compound features a benzophenone core with an azetidine substituent, which is crucial for its biological activity. The synthesis typically involves the reaction of 3,5-dimethylbenzophenone with azetidine under elevated temperatures in the presence of catalysts such as dichloromethane or toluene. This method can be scaled for industrial production to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its structural components allow it to bind to specific enzymes and receptors, potentially modulating their activity and influencing biochemical pathways. This interaction is essential for understanding its therapeutic potential .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : The compound may influence enzyme activity, which is critical for various metabolic processes.

- Cellular Interaction : Studies suggest that it can interact with cellular receptors, leading to altered signaling pathways.

- Therapeutic Applications : Ongoing investigations are aimed at exploring its potential use in drug synthesis and development due to its unique structural features.

Case Study 1: Binding Affinity Analysis

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with target proteins. These studies reveal significant interactions with key residues in the active sites of enzymes, suggesting a potential role in therapeutic applications.

| Protein (PDB ID) | Binding Residues | Bond Distances (Å) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 6EUO | SER126 | 3.23 | -5.4 |

| ASP125 | 3.05 | ||

| THR129 | 2.99 | ||

| 2QVD | CYS29 | 3.08 | -4.9 |

| GLY26 | 2.84 |

This table summarizes the interactions observed during molecular docking simulations, highlighting the compound's potential as a lead molecule for drug development.

Case Study 2: Pharmacological Properties

In pharmacological studies, the compound has shown promise as an intermediate in drug synthesis, particularly for developing new therapeutic agents targeting specific diseases. Early results indicate that it may possess anti-inflammatory and analgesic properties, warranting further investigation into its clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.